5-Nitro-2-(3-phenylpropoxy)benzaldehyde CAS 1156237-45-4 chemical properties
5-Nitro-2-(3-phenylpropoxy)benzaldehyde CAS 1156237-45-4 chemical properties
An In-depth Technical Guide to 5-Nitro-2-(3-phenylpropoxy)benzaldehyde (CAS 1156237-45-4)
Forward: The landscape of drug discovery and materials science is perpetually expanding, driven by the exploration of novel chemical entities. 5-Nitro-2-(3-phenylpropoxy)benzaldehyde (CAS 1156237-45-4) represents one such molecule at the frontier of research. While specific experimental data for this compound is not extensively documented in public literature, its structure—a confluence of a nitro-substituted aromatic aldehyde and a phenylpropoxy ether linkage—provides a robust framework for predicting its chemical behavior, synthetic pathways, and potential applications. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, predictive analysis grounded in established chemical principles and data from analogous structures. As a Senior Application Scientist, the objective is not merely to present data, but to provide a foundational understanding and a practical starting point for investigating this promising, yet underexplored, molecule.
Molecular Identity and Physicochemical Predictions
Understanding the fundamental properties of a molecule is the bedrock of all subsequent research. In the absence of direct experimental values, we can predict these properties with a high degree of confidence by analyzing the constituent functional groups.
Chemical Structure
The molecule integrates three key functional domains:
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A Benzaldehyde Core: This provides a reactive aldehyde group, a cornerstone for numerous synthetic transformations.
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A Nitro Group (-NO₂): Positioned at the 5-carbon (para to the aldehyde, meta to the ether), this strong electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the reactivity of the aldehyde.
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A 3-Phenylpropoxy Ether Linkage: This bulky, somewhat flexible lipophilic chain will heavily influence the molecule's solubility, steric profile, and potential interactions with biological targets.
Caption: Chemical structure of 5-Nitro-2-(3-phenylpropoxy)benzaldehyde.
Predicted Physicochemical Properties
The following table summarizes the predicted properties based on the compound's structure and data from analogous molecules.
| Property | Predicted Value / Observation | Rationale & Comparative Insights |
| Molecular Formula | C₁₆H₁₅NO₄ | Derived from structural analysis. |
| Molecular Weight | 285.29 g/mol | Calculated from the molecular formula. This is comparable to similar structures like 5-Nitro-2-(3-phenylpropylamino)benzoic acid (300.31 g/mol ). |
| Physical Form | Likely a pale yellow to yellow solid. | Nitroaromatic compounds are often colored. The related 5-Nitro-2-(phenylthio)benzaldehyde is a solid with a melting point of 106-107°C.[1] A solid form is expected due to the molecular weight and aromatic nature. |
| Melting Point | Estimated 90 - 120 °C | The presence of the flexible propoxy chain may lower the melting point relative to more rigid analogues like 5-Nitrosalicylaldehyde (m.p. 126-127°C).[2] |
| Solubility | Insoluble in water. Soluble in common organic solvents (DMSO, DMF, Acetone, Chloroform). Moderately soluble in alcohols (Ethanol, Methanol). | The large, nonpolar phenylpropoxy tail dominates the molecule's character, predicting poor aqueous solubility. The related 5-Nitro-2-(3-phenylpropylamino)benzoic acid is insoluble in water but soluble in DMSO and ethanol. Benzaldehydes are generally soluble in organic solvents.[3] |
| XLogP3 | ~4.5 - 5.0 (Predicted) | This high value indicates significant lipophilicity, which is critical for assessing properties like membrane permeability and potential for bioaccumulation. |
Proposed Synthesis and Purification Workflow
While a specific protocol for CAS 1156237-45-4 is not published, a robust and logical synthetic route can be designed based on the well-established Williamson ether synthesis. This is a common and reliable method for forming ether linkages.
Retrosynthetic Analysis
The key disconnection is at the ether bond, suggesting a reaction between a nucleophilic phenoxide and an electrophilic alkyl halide. This leads to two plausible pathways, with Pathway A being the preferred route due to the higher reactivity of the primary halide and the commercial availability of the starting phenol.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on standard procedures for this reaction type. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Deprotonation of the Phenol
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To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a suitable base (1.1 - 1.5 eq).
-
Causality: The base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) is a common, cost-effective choice. Sodium hydride (NaH) can also be used for a faster, more complete reaction, but requires more stringent anhydrous conditions. The choice of a polar aprotic solvent is critical; it effectively solvates the cation (K⁺ or Na⁺) without interfering with the nucleophile.
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Step 2: Nucleophilic Attack 2. Add 3-phenylpropyl bromide (1.1 eq) to the reaction mixture. 3. Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Causality: The generated phenoxide anion performs an Sₙ2 reaction on the primary alkyl bromide. 3-Phenylpropyl bromide is chosen over the chloride or iodide as a good compromise between reactivity and stability. Heating is necessary to provide the activation energy for the reaction. TLC is used to track the consumption of the starting phenol, which is typically more polar than the ether product.
Step 3: Workup and Extraction 4. Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like ethyl acetate.
- Causality: This step quenches the reaction and separates the product from the inorganic salts (e.g., KBr) and the high-boiling solvent (DMF). The desired ether product is lipophilic and will partition into the organic layer.
-
Wash the organic layer sequentially with water and brine.
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Causality: Water washes remove residual DMF, while brine (saturated NaCl solution) helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.
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Step 4: Purification 6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Causality: This removes trace amounts of water that can interfere with subsequent steps or characterization.
-
Purify the resulting crude solid/oil via column chromatography on silica gel or recrystallization.
-
Causality: Column chromatography is the most reliable method for separating the desired product from unreacted starting materials and any potential byproducts. A solvent system like hexane/ethyl acetate would be appropriate. If the crude product is a solid, recrystallization from a solvent system like ethanol/water could be an effective alternative.[4]
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Analytical Characterization (Predicted)
Predicting the spectral data is a crucial exercise for any scientist working with a novel compound. It allows for the rapid identification and confirmation of the product during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
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Aldehyde Proton (CHO): A singlet at ~10.0-10.5 ppm.
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Aromatic Protons: Three distinct signals in the aromatic region (7.0 - 8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The protons ortho and para to the strongly withdrawing nitro group will be shifted significantly downfield.
-
Phenylpropoxy Chain:
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-O-CH₂- (triplet): ~4.2 ppm
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-CH₂- (multiplet/quintet): ~2.2 ppm
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Ar-CH₂- (triplet): ~2.8 ppm
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Monosubstituted Phenyl Group (Ar-H): A multiplet at ~7.2-7.4 ppm integrating to 5 protons.
-
-
-
¹³C NMR: The carbon spectrum will complement the proton data.
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Aldehyde Carbon (C=O): ~190 ppm.
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Aromatic Carbons: 6 signals for the disubstituted ring and 4 signals for the monosubstituted ring. The carbon attached to the nitro group will be significantly shifted.
-
Aliphatic Carbons: Three distinct signals for the propoxy chain between ~20-70 ppm.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a suitable technique for this molecule.
-
Expected Ion: The primary ion observed in positive mode would be the protonated molecule [M+H]⁺ at m/z 286.3. It is also common to see adducts with sodium [M+Na]⁺ at m/z 308.3.
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Fragmentation Pattern: The molecular ion is expected to fragment at the ether linkage and benzylic position, yielding characteristic daughter ions that can be used to confirm the structure. The presence of the nitro group can also lead to characteristic fragmentation patterns.[5][6]
Reactivity, Potential Applications, and Safety
Chemical Reactivity
The molecule's reactivity is dictated by its functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and condensations (e.g., Claisen-Schmidt).[7]
-
Nitro Group: The nitro group can be reduced to an amine using various reagents (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This opens a pathway to synthesize amino-substituted derivatives, which are common in pharmaceutical chemistry.
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Aromatic Rings: The nitro-substituted ring is deactivated towards electrophilic aromatic substitution, while the phenyl ring of the propoxy chain can undergo substitution reactions.
Potential Applications in Research & Development
Given its structure, 5-Nitro-2-(3-phenylpropoxy)benzaldehyde could be a valuable intermediate in several research areas:
-
Medicinal Chemistry: Nitroaromatic compounds have a long history in drug discovery, exhibiting a wide range of biological activities including antimicrobial and antiparasitic properties.[8][9] The benzaldehyde moiety can serve as a handle for synthesizing more complex molecules, such as benzimidazoles or quinolines, which are known pharmacophores.[10]
-
Photolabile Protecting Groups: Ortho-nitrobenzyl groups are classic photolabile protecting groups used to "cage" and then release bioactive molecules with UV light. This compound could be explored for similar applications.
-
Materials Science: The conjugated system and presence of a nitro group suggest potential for investigation in non-linear optics or as a precursor for dyes and pigments.
Safety and Handling
As a Senior Application Scientist, a commitment to safety is paramount. The following precautions are based on the known hazards of the constituent functional groups.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. Nitro compounds can be toxic and may cause irritation.[12][13]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and bases. Keep the container tightly closed.[14]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the product to enter the sewage system.[15]
Conclusion
5-Nitro-2-(3-phenylpropoxy)benzaldehyde (CAS 1156237-45-4) is a compound with significant untapped potential. While direct experimental data is sparse, a thorough analysis of its structure allows for reliable predictions of its chemical properties, a logical synthetic strategy, and a clear roadmap for analytical characterization. Its combination of a reactive aldehyde, a modifiable nitro group, and a lipophilic side chain makes it a compelling starting material for drug discovery programs and materials science research. This guide provides the foundational knowledge and practical protocols necessary for scientists to begin exploring the full potential of this intriguing molecule.
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